

DRAQ7 Staining for Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ7™ is a far-red fluorescent DNA dye that serves as a crucial tool for assessing cell viability in flow cytometry.[1][2] Its utility lies in its impermeability to live cells with intact membranes; it selectively penetrates and stains the nuclei of dead or membrane-compromised cells.[2] This characteristic allows for the clear distinction and exclusion of non-viable cells from analysis, ensuring data accuracy in a wide range of applications, including immunophenotyping, cell cycle analysis, and apoptosis assays.[3][4] **DRAQ7™** is a convenient replacement for traditional viability dyes like Propidium Iodide (PI) and 7-AAD, offering superior spectral properties that minimize compensation issues with common fluorochromes such as FITC, GFP, and PE.[2][5]

Principle of DRAQ7 Staining

DRAQ7™ is a member of the anthraquinone family of compounds that binds to double-stranded DNA (dsDNA). In viable cells, the intact cell membrane prevents the entry of the dye. However, in cells undergoing apoptosis or necrosis, membrane integrity is lost, allowing **DRAQ7™** to enter and intercalate with the nuclear DNA.[2][3] This binding results in a significant increase in fluorescence, which can be detected by flow cytometry in the far-red spectrum.[6]

Advantages of DRAQ7™

- **Minimal Spectral Overlap:** **DRAQ7™**'s far-red emission minimizes spectral overlap with commonly used fluorochromes in the blue, yellow, and green channels, reducing the need for complex compensation.[2][5]
- **No UV Excitation:** Unlike dyes such as DAPI, **DRAQ7™** is not excited by UV light, preserving the utility of the UV laser for other probes.[5]
- **Ready-to-Use:** It is typically supplied as a ready-to-use aqueous solution, simplifying experimental setup.[5][7]
- **Stability:** **DRAQ7™** is chemically and photostable, allowing for flexibility in experimental timing.[3]
- **Versatility:** It is suitable for a wide variety of eukaryotic and prokaryotic cell types.[5]

Spectral Properties

A comprehensive understanding of the spectral properties of **DRAQ7™** is essential for designing multicolor flow cytometry panels.

Parameter	Wavelength (nm)	Notes
Excitation Maxima	599 / 644[6]	Can be sub-optimally excited by a 488 nm laser.[6]
Emission Maximum	678 / 694 (when bound to dsDNA)[6]	Detected using far-red filters, typically above 660 nm.[1][7]

Experimental Protocols

Protocol 1: Viability Staining of Suspension Cells

This protocol outlines the fundamental steps for assessing cell viability using **DRAQ7™** in a suspension cell culture.

Materials:

- **DRAQ7™** Staining Solution (e.g., 0.3 mM stock)[8]
- Phosphate Buffered Saline (PBS) or other suitable azide-free buffer[6]
- Cell suspension
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension in your chosen buffer at a concentration of approximately 5×10^5 cells/mL.[8][9]
- Staining: Add **DRAQ7™** to the cell suspension to a final concentration of 1-3 μM . [6] For a 0.3 mM stock solution, this corresponds to a 1:300 to 1:100 dilution. A common starting concentration is 3 μM . [8][10]
- Incubation: Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light. [6][10] Incubation at 37°C can accelerate staining. [10]
- Analysis: Analyze the samples directly on a flow cytometer. No washing step is required. [6][10]

Protocol 2: Dead Cell Exclusion in Immunophenotyping

This protocol integrates **DRAQ7™** staining into a standard immunophenotyping workflow to exclude dead cells from the analysis.

Materials:

- Fluorochrome-conjugated antibodies
- Appropriate staining buffer (e.g., PBS with 2% FBS)
- **DRAQ7™** Staining Solution
- Cell suspension
- Flow cytometer

Procedure:

- Antibody Staining: Perform your standard surface and/or intracellular antibody staining protocol.
- Washing: After the final antibody incubation step, wash the cells as per your protocol.[\[5\]](#)
- Resuspension: Resuspend the cell pellet in an appropriate buffer.
- **DRAQ7™** Staining: Add **DRAQ7™** to a final concentration of 1-3 μM and incubate for 5-10 minutes at room temperature, protected from light.[\[6\]](#)[\[11\]](#)
- Acquisition: Acquire events on the flow cytometer without any further washing steps.[\[5\]](#) Gate on the **DRAQ7™**-negative population to analyze the viable cells.

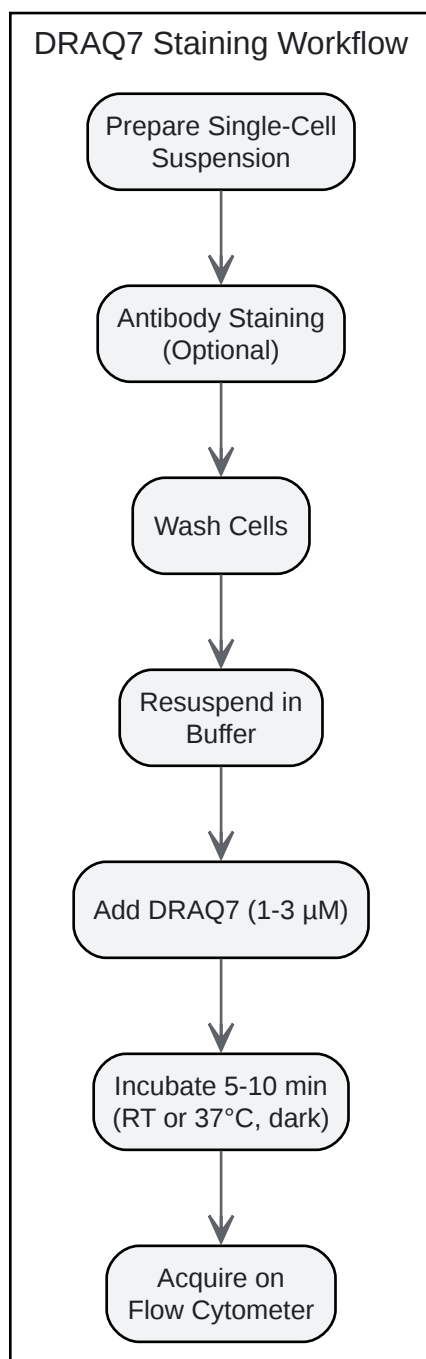
Data Presentation

The following table summarizes key quantitative parameters for **DRAQ7™** staining in flow cytometry.

Parameter	Value	Reference
Stock Concentration	0.3 mM	[8]
Working Concentration	1 - 3 μM	[6]
Incubation Time	5 - 30 minutes	[5]
Incubation Temperature	Room Temperature or 37°C	[10]
Cell Concentration	$\leq 5 \times 10^5$ cells/mL	[8] [10]

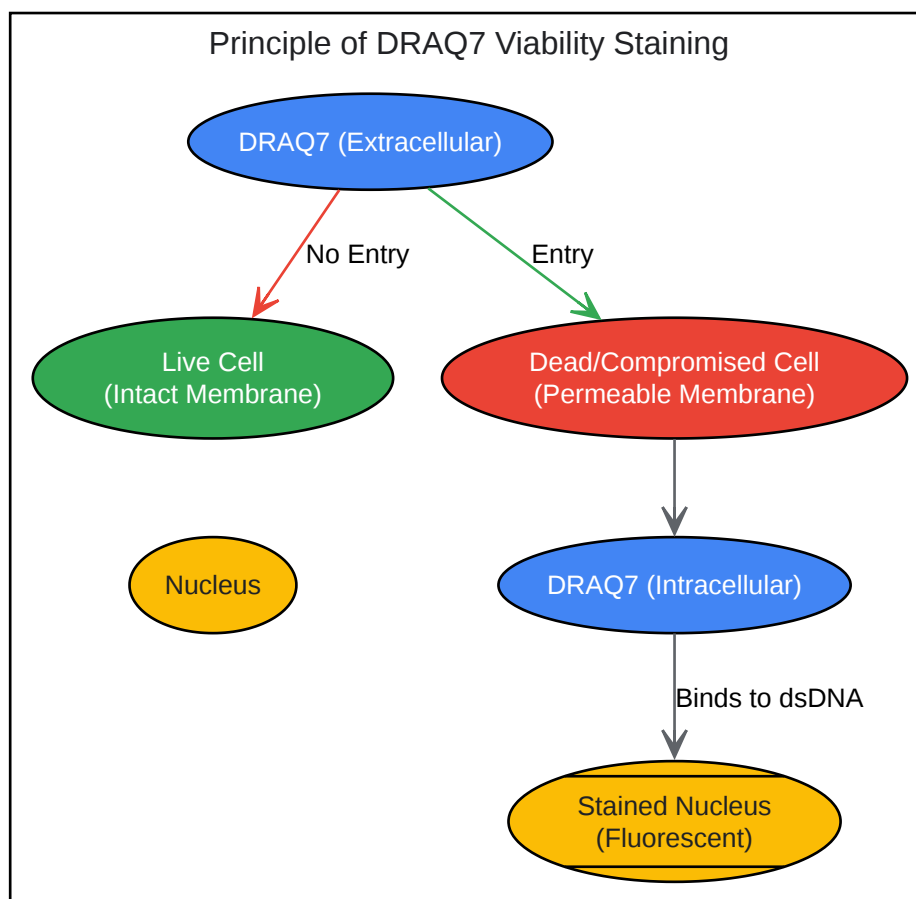
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for **DRAQ7™** staining and the underlying principle of its action.



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Caption: Experimental workflow for **DRAQ7** staining in flow cytometry.



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Caption: Mechanism of selective staining of non-viable cells by **DRAQ7**.

Conclusion

DRAQ7™ is a robust and versatile far-red fluorescent dye for the assessment of cell viability in flow cytometry. Its favorable spectral properties and simple staining protocol make it an invaluable tool for researchers and scientists in various fields, contributing to the acquisition of high-quality, reliable data by effectively excluding dead cells from analysis. The detailed protocols and data presented here provide a comprehensive guide for the successful implementation of **DRAQ7™** staining in your experimental workflows.

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